BENGHE Methodological & Application

Check Availability & Pricing

Synthesis of Dibromochloronitromethane: A
Detailed Guide for Organic Chemistry
Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dibromochloronitromethane

Cat. No.: B120692

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Dibromochloronitromethane is a halogenated nitroalkane that serves as a versatile reagent
and building block in organic synthesis. Its unique combination of functional groups—a nitro
group and three halogen atoms (two bromine, one chlorine)—renders it highly reactive and
suitable for a variety of chemical transformations. The electron-withdrawing nature of the nitro
and halo groups makes the carbon atom highly electrophilic, facilitating reactions with
nucleophiles. Furthermore, the presence of bromine and chlorine atoms allows for selective
functionalization, making it a valuable tool in the construction of complex organic molecules,
including heterocyclic compounds and other intermediates relevant to drug discovery and
development.

This document provides a comprehensive overview of the synthesis of
dibromochloronitromethane, including a detailed experimental protocol, physical and
spectroscopic data for characterization, and a discussion of its potential applications in organic
chemistry.

Physicochemical and Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b120692?utm_src=pdf-interest
https://www.benchchem.com/product/b120692?utm_src=pdf-body
https://www.benchchem.com/product/b120692?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

A summary of the key physical and spectroscopic data for dibromochloronitromethane is

presented in the table below for easy reference and comparison. This data is essential for the

proper identification and characterization of the synthesized compound.

Property Value
CAS Number 1184-89-0
Molecular Formula CBr2CINO2
Molecular Weight 253.28 g/mol
Appearance Colorless oil
N ) Not readily available; likely high due to
Boiling Point ] ]
molecular weight and polarity.
Density Not readily available.
- Soluble in common organic solvents (e.g.,
Solubility

dichloromethane, chloroform, ether).

1H NMR (CDCls)

No proton signals are expected.

13C NMR (CDCls)

A single quaternary carbon signal is expected,
shifted downfield due to the electron-

withdrawing substituents.

Infrared (IR)

Characteristic strong asymmetric and symmetric
stretching bands for the nitro group (NO2z) are
expected around 1550-1600 cm~t and 1350-
1390 cm~1, respectively. C-Br and C-ClI
stretching vibrations are expected in the

fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic
isotopic pattern for the presence of two bromine
atoms (“°Br and 8!Br) and one chlorine atom
(35Cl and 37Cl).
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The synthesis of dibromochloronitromethane is achieved through the sequential base-
catalyzed halogenation of nitromethane. This method involves the deprotonation of
nitromethane to form a nitronate anion, which then acts as a nucleophile, attacking the
halogenating agent. The process is repeated to introduce two bromine atoms and one chlorine
atom.

Experimental Workflow
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Caption: Synthetic workflow for dibromochloronitromethane.

Detailed Experimental Protocol

Materials:

Nitromethane (CH3NO2)

e Sodium hydroxide (NaOH)

e Bromine (Brz)

e Sodium hypochlorite solution (NaOCI, commercial bleach)
e Dichloromethane (CH2Cl2)

o Saturated aqueous sodium bicarbonate (NaHCOs) solution
o Saturated aqueous sodium chloride (NaCl) solution (brine)

e Anhydrous magnesium sulfate (MgSQOa)
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* Ice bath
Procedure:
Step 1: Synthesis of Dibromonitromethane

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,
and a thermometer, dissolve nitromethane (1.0 eq) in water at 0-5 °C using an ice bath.

Slowly add a solution of sodium hydroxide (2.0 eq) in water, keeping the temperature below
10 °C.

To the resulting solution of the nitronate salt, add bromine (2.0 eq) dropwise via the dropping
funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C.

After the addition is complete, continue stirring at the same temperature for 1-2 hours.
Extract the reaction mixture with dichloromethane (3 x volume of the aqueous phase).

Combine the organic layers and wash sequentially with saturated aqueous sodium
bicarbonate solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain crude dibromonitromethane. This intermediate can be used in the
next step without further purification.

Step 2: Synthesis of Dibromochloronitromethane

e Dissolve the crude dibromonitromethane (1.0 eq) in a suitable solvent such as
dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer
and cooled in an ice bath.

e Slowly add a solution of sodium hydroxide (1.0 eq) in water to form the corresponding
nitronate anion, keeping the temperature below 10 °C.

 To this mixture, add a commercial sodium hypochlorite solution (1.0-1.2 eq) dropwise,
ensuring the temperature does not exceed 10 °C.
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 Allow the reaction to stir at 0-5 °C for 2-3 hours, monitoring the reaction progress by TLC or
GC-MS.

e Once the reaction is complete, transfer the mixture to a separatory funnel and separate the
layers.

o Extract the aqueous layer with dichloromethane.
« Combine the organic layers and wash with water and then brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent
under reduced pressure to yield the crude dibromochloronitromethane.

Step 3: Purification

e The crude product can be purified by vacuum distillation or column chromatography on silica
gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the
pure dibromochloronitromethane as a colorless oil.

Safety Precautions:

o Halogenated nitroalkanes are potentially toxic and should be handled with appropriate
personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume
hood.

e Bromine is highly corrosive and toxic. Handle with extreme care.
e The reactions can be exothermic; therefore, careful temperature control is crucial.

Applications in Organic Synthesis

Dibromochloronitromethane is a valuable reagent for various transformations in organic
synthesis. Its utility stems from its electrophilic nature and the presence of multiple leaving
groups.

Potential Reaction Pathways
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Nucleophilic Substitution /Precursor to Nitrile Oxide \Reaction with Dinucleophiles

[ Nucleophile (Nu-) ) (1,3—Dipolar Cycloaddition) (Heterocycle Synthesis) [Functional Group Transformation)

e.g., Conversion to Carbonyl

Click to download full resolution via product page
Caption: Potential applications of dibromochloronitromethane.
1. Nucleophilic Substitution Reactions:

The highly electrophilic carbon atom of dibromochloronitromethane is susceptible to attack
by a wide range of nucleophiles. This allows for the introduction of various functional groups by
displacing one or more of the halogen atoms. The differential reactivity of the C-Br and C-Cl
bonds may allow for selective substitution under carefully controlled conditions.

Protocol: General Procedure for Nucleophilic Substitution

e Dissolve dibromochloronitromethane (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF,
acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

e Add the nucleophile (1.0-1.5 eq) to the solution. The reaction may require cooling, room
temperature, or heating depending on the reactivity of the nucleophile.

e Monitor the reaction by an appropriate method (TLC, GC-MS, or NMR).
e Upon completion, quench the reaction with water or a suitable aqueous solution.

o Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous
salt, and concentrate it under reduced pressure.

» Purify the product by column chromatography or distillation.

2. Synthesis of Heterocyclic Compounds:
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Dibromochloronitromethane can serve as a precursor for the synthesis of various
heterocyclic systems. For instance, it can react with dinucleophiles to form five- or six-
membered rings. Additionally, it can be a source for the in-situ generation of reactive
intermediates like nitrile oxides, which can then undergo 1,3-dipolar cycloaddition reactions
with alkenes or alkynes to furnish isoxazolines or isoxazoles, respectively.

Protocol: In-situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition

e To a solution of dibromochloronitromethane (1.0 eq) and an alkene or alkyne (1.0-1.2 eq)
in an inert solvent (e.g., toluene, benzene), add a non-nucleophilic base (e.g., triethylamine,
DBU) dropwise at room temperature or elevated temperature.

e The base will facilitate the elimination of HBr and HCI to generate the corresponding nitrile
oxide in situ.

» The nitrile oxide will then react with the dipolarophile present in the reaction mixture.
o Monitor the reaction progress by TLC or GC-MS.

 After the reaction is complete, filter the salt byproduct and concentrate the filtrate.

» Purify the resulting cycloadduct by column chromatography.

These protocols provide a foundational framework for utilizing dibromochloronitromethane in
organic synthesis. Researchers are encouraged to optimize the reaction conditions for their
specific substrates and desired outcomes. The unique reactivity of this reagent opens up
possibilities for the development of novel synthetic methodologies and the construction of new
molecular architectures.

 To cite this document: BenchChem. [Synthesis of Dibromochloronitromethane: A Detailed
Guide for Organic Chemistry Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120692#synthesis-of-dibromochloronitromethane-for-
use-as-a-reagent-in-organic-chemistry]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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